Shikimic acid

Übersicht

Beschreibung

Shikimat, auch bekannt als Shikimisäure, ist ein Cyclohexen, ein Cyclitol und eine Cyclohexancarbonsäure. Es ist ein wichtiger biochemischer Metabolit in Pflanzen und Mikroorganismen. Der Name „Shikimat“ leitet sich von der japanischen Blume Shikimi (Illicium anisatum) ab, aus der es 1885 erstmals isoliert wurde . Shikimat spielt eine entscheidende Rolle im Shikimat-Stoffwechselweg, einem siebenstufigen metabolischen Weg, der von Bakterien, Archaeen, Pilzen, Algen, einigen Protozoen und Pflanzen zur Biosynthese von Folaten und aromatischen Aminosäuren wie Tryptophan, Phenylalanin und Tyrosin verwendet wird .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Shikimat kann durch den Shikimat-Stoffwechselweg synthetisiert werden, der sieben metabolische Schritte beinhaltet, die Phosphoenolpyruvat und Erythrose-4-phosphat in Shikimat und letztendlich in Chorismat umwandeln . Der Stoffwechselweg umfasst folgende Schritte:

- Kondensation von Phosphoenolpyruvat und Erythrose-4-phosphat zu 3-Desoxy-D-arabinoheptulosonat-7-phosphat, katalysiert durch DAHP-Synthase.

- Umwandlung von 3-Desoxy-D-arabinoheptulosonat-7-phosphat in 3-Dehydrochinat durch DHQ-Synthase.

- Dehydratisierung von 3-Dehydrochinat zu 3-Dehydroshikimat durch DHQ-Dehydratase.

- Reduktion von 3-Dehydroshikimat zu Shikimat durch Shikimat-Dehydrogenase.

- Phosphorylierung von Shikimat zu Shikimat-3-phosphat durch Shikimat-Kinase.

- Umwandlung von Shikimat-3-phosphat zu 5-Enolpyruvylshikimat-3-phosphat durch EPSP-Synthase.

- Umwandlung von 5-Enolpyruvylshikimat-3-phosphat zu Chorismat durch Chorismat-Synthase .

Industrielle Produktionsmethoden

Die industrielle Produktion von Shikimat beinhaltet oft die mikrobielle Biosynthese durch Stoffwechseltechnik und synthetische Biologieansätze. Dieses Verfahren ist nachhaltiger, kostengünstiger und umweltfreundlicher als pflanzenbasierte Verfahren . Durch die Inaktivierung von Konkurrenzstoffwechselwegen, die Erhöhung der intrazellulären Konzentrationen von Schlüsselvorläufern und die Überexpression von geschwindigkeitsbestimmenden Enzymen können Stämme mit hoher Shikimatproduktion konstruiert werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Shikimat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Shikimat kann oxidiert werden, um Chininsäure zu bilden.

Reduktion: Die Reduktion von Shikimat kann Shikimat-3-phosphat ergeben.

Substitution: Shikimat kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Shikimat verwendet werden, umfassen:

Oxidationsmittel: Für Oxidationsreaktionen.

Reduktionsmittel: Für Reduktionsreaktionen.

Phosphorylierungsmittel: Für Phosphorylierungsreaktionen.

Hauptprodukte

Wichtige Produkte, die aus Reaktionen mit Shikimat gebildet werden, umfassen:

Chininsäure: Gebildet durch Oxidation.

Shikimat-3-phosphat: Gebildet durch Phosphorylierung.

Chorismat: Gebildet durch den Shikimat-Stoffwechselweg.

Wissenschaftliche Forschungsanwendungen

Shikimat hat zahlreiche wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Vorläufer für die Synthese verschiedener aromatischer Verbindungen verwendet.

Biologie: Spielt eine entscheidende Rolle bei der Biosynthese aromatischer Aminosäuren in Pflanzen und Mikroorganismen.

Industrie: Wird bei der Herstellung verschiedener Pharmazeutika, Kosmetika und Lebensmittelzusatzstoffe verwendet.

Wirkmechanismus

Der Shikimat-Stoffwechselweg funktioniert durch eine Reihe enzymatischer Reaktionen, die Phosphoenolpyruvat und Erythrose-4-phosphat in Chorismat umwandeln. Der Stoffwechselweg umfasst sieben katalytische Schritte, die jeweils durch ein spezifisches Enzym katalysiert werden. Zu den beteiligten Enzymen gehören DAHP-Synthase, DHQ-Synthase, DHQ-Dehydratase, Shikimat-Dehydrogenase, Shikimat-Kinase, EPSP-Synthase und Chorismat-Synthase . Der Stoffwechselweg ist entscheidend für die Biosynthese aromatischer Aminosäuren und anderer essentieller Metaboliten .

Wirkmechanismus

The shikimate pathway operates through a series of enzymatic reactions that convert phosphoenolpyruvate and erythrose 4-phosphate into chorismate. The pathway involves seven catalytic steps, each catalyzed by a specific enzyme. The enzymes involved include DAHP synthase, DHQ synthase, DHQ dehydratase, shikimate dehydrogenase, shikimate kinase, EPSP synthase, and chorismate synthase . The pathway is crucial for the biosynthesis of aromatic amino acids and other essential metabolites .

Vergleich Mit ähnlichen Verbindungen

Shikimat ähnelt anderen Verbindungen, die am Shikimat-Stoffwechselweg beteiligt sind, wie z. B.:

- Chininsäure

- Chlorogensäure

- Gallussäure

- Pyrogallol

- Catechol

Einzigartigkeit

Shikimat ist aufgrund seiner Rolle als zentrales Zwischenprodukt im Shikimat-Stoffwechselweg einzigartig, der für die Biosynthese aromatischer Aminosäuren und anderer wichtiger Metaboliten unerlässlich ist. Im Gegensatz zu Tieren, denen der Shikimat-Stoffwechselweg fehlt, sind Pflanzen und Mikroorganismen auf diesen Stoffwechselweg für ihren Stoffwechselbedarf angewiesen .

Biologische Aktivität

Shikimic acid (SA) is a naturally occurring compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from recent studies, highlighting its mechanisms of action, and presenting relevant data in tabular form.

This compound is a hydroaromatic compound primarily derived from the fruit of the star anise tree (Illicium verum). It plays a crucial role as an intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria but is absent in mammals. This unique metabolic pathway makes SA a target for developing antimicrobial agents that are non-toxic to humans .

Biological Activities

Numerous studies have demonstrated that this compound exhibits a wide range of biological activities, including:

- Antioxidant Activity : SA can mitigate oxidative stress, which is implicated in various chronic diseases such as diabetes and neurodegenerative disorders .

- Antiviral Properties : As a precursor for oseltamivir phosphate (Tamiflu), SA is crucial in treating influenza viruses .

- Anti-inflammatory Effects : SA has been shown to inhibit pro-inflammatory mediators and pathways, particularly in models of neuroinflammation .

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains through inhibition of specific enzymes in the shikimate pathway .

- Neuroprotective Effects : Research indicates that SA can protect neuronal cells from damage caused by inflammation and oxidative stress .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of NF-κB Pathway : SA suppresses neuro-inflammation by inhibiting the NF-κB signaling pathway, which is often activated during inflammatory responses .

- Activation of AKT/Nrf2 Pathway : This pathway is involved in cellular defense mechanisms against oxidative stress and inflammation, further highlighting SA's protective roles .

- Enzyme Inhibition : SA derivatives have been synthesized to inhibit shikimate dehydrogenase (SDH), demonstrating potential as antibacterial agents .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound along with relevant studies:

Case Studies

- Neuroinflammation in Parkinson's Disease : A study investigated the effects of SA on LPS-induced neuroinflammation in mouse models. Results indicated that SA significantly reduced behavioral deficits and neurological damage by inhibiting inflammatory mediators and promoting neuroprotection through the AKT/Nrf2 pathway activation .

- Antibacterial Activity Against E. coli : Research focused on synthesizing SA derivatives showed promising antibacterial activity against Escherichia coli, with certain compounds exhibiting IC50 values around 588 µM, indicating effective enzyme inhibition .

Eigenschaften

IUPAC Name |

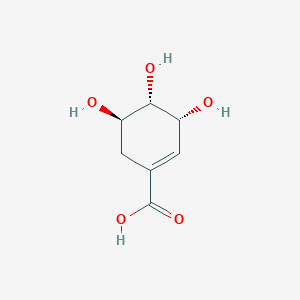

(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOHGGNKMLTUBP-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032039 | |

| Record name | Shikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [MSDSonline], Solid | |

| Record name | Shikimic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Water solubility = 1.5X10+5 mg/l @ 21 °C, Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether, 150 mg/mL at 21 °C | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Shikimic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from methanol/ethyl acetate | |

CAS No. |

138-59-0 | |

| Record name | Shikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MS2WI2NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-184.5 °C, 186 °C | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.